

Application Note: Synthesis of 2-Chloro-2'-C-Methyladenosine 5'-triphosphate

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Compound of Interest

Compound Name: 2-Chloro-2'-C-Methyladenosine

Cat. No.: B14779580

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Abstract

This application note details the chemical synthesis of **2-Chloro-2'-C-Methyladenosine** 5'-triphosphate (2-Cl-2'-Me-ATP), a potent nucleotide analog inhibitor of viral RNA-dependent RNA polymerases (RdRp), specifically targeting the Hepatitis C Virus (HCV) NS5B polymerase. [1] The protocol utilizes a modified Yoshikawa phosphorylation strategy, optimized for sterically hindered 2'-C-modified nucleosides. This guide addresses the specific challenges of selectively phosphorylating the 5'-hydroxyl group in the presence of a tertiary 2'-hydroxyl, eliminating the need for sugar-ring protection.

Introduction & Mechanism of Action

Therapeutic Context

2-Chloro-2'-C-Methyladenosine is a nucleoside analog that functions as a chain terminator. Upon intracellular phosphorylation to its active triphosphate form, it competes with endogenous ATP for incorporation into the nascent viral RNA strand.

- **2'-C-Methyl Group:** Induces a non-obligate chain termination by causing steric clash in the polymerase active site, preventing further nucleotide addition.

- 2-Chloro Substitution: Renders the molecule resistant to adenosine deaminase (ADA), significantly increasing its intracellular half-life compared to the non-chlorinated parent.

Retrosynthetic Analysis

The synthesis bypasses the complex protection/deprotection steps typically required for ribonucleosides. We exploit the steric hindrance of the tertiary 2'-OH (introduced by the methyl group) to achieve high regioselectivity for the primary 5'-OH using phosphorus oxychloride (

).

Figure 1: Retrosynthetic logic relying on steric-driven regioselectivity.

Experimental Protocol

Materials & Reagents

Reagent	Purity/Grade	Role
2-Chloro-2'-C-Methyladenosine	>98% (HPLC)	Starting Nucleoside
Phosphorus Oxychloride ()	Distilled	Phosphorylating Agent
Trimethyl Phosphate (TMP)	Anhydrous (<50 ppm)	Solvent
Proton Sponge	99%	Acid Scavenger (prevents glycosidic bond cleavage)
Tributylammonium Pyrophosphate	0.5 M in DMF	Pyrophosphorylating Agent
Triethylammonium Bicarbonate (TEAB)	1.0 M, pH 7.5	Quenching/Buffer

Critical Pre-Step: Drying

Expert Insight: Water is the primary cause of failure in triphosphate synthesis.

reacts violently with water to form phosphoric acid, which degrades the nucleoside and kills the reaction.

- Dry the starting nucleoside (100 mg) over
in a vacuum desiccator (0.1 mbar) for 24 hours at 40°C.
- Store
and TMP under argon over activated 4Å molecular sieves.

Step-by-Step Synthesis (Yoshikawa One-Pot Method)

Step 1: 5'-Phosphorodichloridate Formation

- Dissolve dried **2-Chloro-2'-C-Methyladenosine** (0.3 mmol, 1 eq) in anhydrous Trimethyl Phosphate (3.0 mL).
- Add Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (0.45 mmol, 1.5 eq).
 - Why? Proton sponge traps the HCl generated during phosphorylation, preventing acid-catalyzed depurination, which is a risk for adenosine analogs.
- Cool the mixture to 0°C in an ice/water bath. Stir for 15 minutes.
- Add
(0.36 mmol, 1.2 eq) dropwise via a gas-tight syringe.
- Stir at 0°C for 2–3 hours.
 - Monitoring: Check by TLC (iPrOH/NH₄OH/H₂O 7:1:2). The starting material should disappear, forming a baseline spot (monophosphate intermediate).

Step 2: Pyrophosphorylation

- In a separate flask, mix Tributylammonium Pyrophosphate (1.5 mmol, 5 eq) with Tributylamine (0.2 mL) in anhydrous DMF (1 mL).
- Add this mixture quickly to the reaction vessel at 0°C.

- Stir vigorously for 15–30 minutes. The solution typically turns clear.

Step 3: Hydrolysis & Quenching

- Add 1.0 M TEAB buffer (5 mL, pH 7.5) slowly to quench the reaction.
 - Caution: Exothermic reaction. Keep on ice.
- Stir at room temperature for 45 minutes to hydrolyze the cyclic metaphosphate intermediates.

Figure 2: Operational workflow for the one-pot synthesis.

Purification & Characterization

Ion-Exchange Chromatography (DEAE Sephadex)

The crude mixture contains inorganic phosphate, pyrophosphate, and the desired triphosphate.

- Load the quenched mixture onto a DEAE Sephadex A-25 column (cm).
- Wash with water (200 mL) to remove excess salts and unreacted nucleoside.
- Elute with a linear gradient of TEAB (0.1 M to 1.0 M).
 - Elution Order: Monophosphate
Diphosphate
Triphosphate (typically elutes ~0.6–0.8 M).
- Collect fractions, analyze by UV (260 nm), and pool triphosphate fractions.
- Lyophilize repeatedly with water/ethanol to remove TEAB.

Final Polishing (RP-HPLC)

To ensure >99% purity for biological assays:

- Column: C18 Semi-prep (mm, 5 μ m).
- Buffer A: 50 mM TEAB (pH 7.5).
- Buffer B: Acetonitrile.[2]
- Gradient: 0–20% B over 30 minutes. (The 2-chloro group increases lipophilicity compared to ATP, slightly increasing retention time).

Quality Control Specifications

Test	Method	Acceptance Criteria
Identity	NMR ()	-5 to -10 (d,), -10 to -12 (d,), -20 to -23 (t,)
Identity	MS (ESI- or MALDI)	[M-H] ⁻ consistent with formula
Purity	HPLC (260 nm)	> 98.5%
Appearance	Visual	White amorphous powder (hygroscopic)

Stability and Handling

- Storage: Store as a 10–100 mM aqueous solution (pH 7.5) at -80°C. Avoid repeated freeze-thaw cycles.
- pH Sensitivity: The triphosphate bond is acid-labile. Ensure all buffers are pH 7.0–8.0.
- Solubility: The triethylammonium salt is soluble in water and organic/aqueous mixtures; the sodium salt (after Dowex exchange) is water-soluble but less soluble in organics.

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